molecular formula C22H19N3O4 B11562227 2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11562227
M. Wt: 389.4 g/mol
InChI Key: OZMWMOOOLNWWKA-UHFFFAOYSA-N
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Description

“2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” typically involves multi-step organic reactions. Common starting materials might include substituted pyridines, furans, and methoxyphenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques like continuous flow chemistry might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and methoxyphenyl moieties.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, compounds of this class are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating diseases like cancer, infections, or neurological disorders.

Industry

Industrially, these compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for “2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, altering their function and leading to a biological response. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,2-c]pyridines: Other compounds in this class with different substituents.

    Furan Derivatives: Compounds with similar furan moieties.

    Methoxyphenyl Compounds: Molecules containing methoxyphenyl groups.

Uniqueness

What sets “2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H19N3O4/c1-13-10-18-20(22(26)25(13)12-16-4-3-9-28-16)19(17(11-23)21(24)29-18)14-5-7-15(27-2)8-6-14/h3-10,19H,12,24H2,1-2H3

InChI Key

OZMWMOOOLNWWKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)N1CC4=CC=CO4

Origin of Product

United States

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